molecular formula C22H26N4O3 B6476595 3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole CAS No. 2640836-71-9

3-methoxy-2-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole

Cat. No.: B6476595
CAS No.: 2640836-71-9
M. Wt: 394.5 g/mol
InChI Key: NCGAEGOWAHDDEF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a piperidine ring, and an indazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indazole ring system is aromatic and planar, while the piperidine ring is aliphatic and can adopt a chair or boat conformation .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo reactions like demethylation, while the indazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its degree of substitution, the nature of its substituents, and its stereochemistry would all influence properties like its melting point, boiling point, solubility, and stability .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The indazole ring is a common motif in medicinal chemistry and is found in various drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to make definitive statements .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promising activity in preliminary tests, it might be studied further for potential use in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-13-23-9-6-20(15)29-14-16-7-10-26(11-8-16)21(27)17-4-5-18-19(12-17)24-25(2)22(18)28-3/h4-6,9,12-13,16H,7-8,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGAEGOWAHDDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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